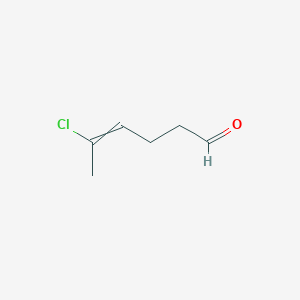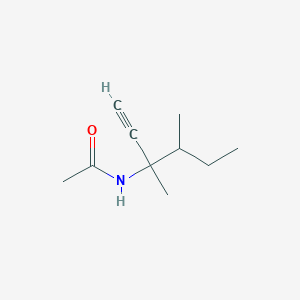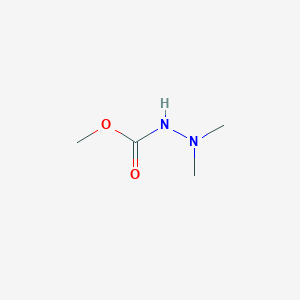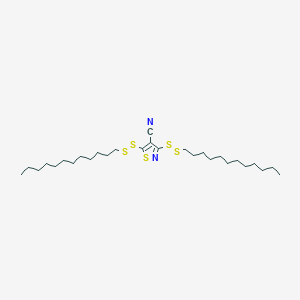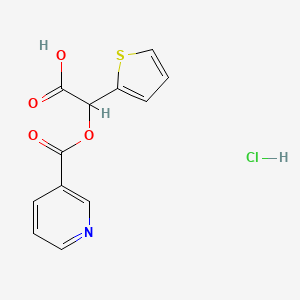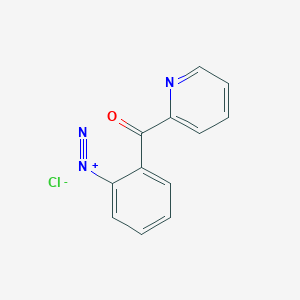
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides (Cl⁻, Br⁻), cyanides (CN⁻), and hydroxides (OH⁻) through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) chloride (CuCl), copper(I) bromide (CuBr), potassium iodide (KI), and sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperatures to ensure the stability of the diazonium salt .
Major Products
The major products formed from these reactions include aryl halides, aryl cyanides, phenols, and azo compounds. These products are valuable intermediates in the synthesis of various organic compounds .
Wissenschaftliche Forschungsanwendungen
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various electrophilic and nucleophilic substitution reactions, leading to the formation of different products. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new covalent bonds .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents attached to the aromatic ring . For example, benzenediazonium chloride is commonly used in the synthesis of phenols and aryl halides, while 4-nitrobenzenediazonium chloride is used in the production of azo dyes .
Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium chloride
- 2-Methylbenzenediazonium chloride
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the presence of different substituents on the aromatic ring .
Eigenschaften
CAS-Nummer |
57831-92-2 |
|---|---|
Molekularformel |
C12H8ClN3O |
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
2-(pyridine-2-carbonyl)benzenediazonium;chloride |
InChI |
InChI=1S/C12H8N3O.ClH/c13-15-10-6-2-1-5-9(10)12(16)11-7-3-4-8-14-11;/h1-8H;1H/q+1;/p-1 |
InChI-Schlüssel |
RJCPFSVUZRLKCX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
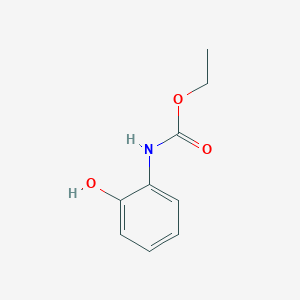
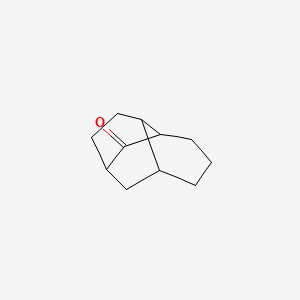
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
